molecular formula C₁₇H₁₅D₄N₃O₈ B1154071 Dihydronaftazone-d4 O-β-D-Glucuronide

Dihydronaftazone-d4 O-β-D-Glucuronide

Cat. No.: B1154071
M. Wt: 397.37
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydronaftazone-d4 O-β-D-Glucuronide is a deuterated glucuronide conjugate, where four hydrogen atoms in the parent compound (dihydronaftazone) are replaced with deuterium. This modification enhances its utility as an internal standard in mass spectrometry-based assays, enabling precise quantification of the non-deuterated metabolite in biological matrices . The O-β-D-glucuronide moiety results from the enzymatic conjugation of β-D-glucuronic acid to a hydroxyl group on dihydronaftazone, a process critical for phase II drug metabolism.

Properties

Molecular Formula

C₁₇H₁₅D₄N₃O₈

Molecular Weight

397.37

Synonyms

β-D-Glucopyranosiduronic Acid 2-[2-(Aminocarbonyl)hydrazino]-1-naphthalenyl-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Features

The table below compares Dihydronaftazone-d4 O-β-D-Glucuronide with structurally or functionally related glucuronides:

Compound Name Parent Structure Glucuronide Position Deuterium Substitution Key Applications
This compound Dihydronaftazone O-linked (hydroxyl) d4 (parent compound) Analytical standard for LC-MS
4-Hydroxy Duloxetine-d6 β-D-Glucuronide Duloxetine O-linked d6 (phenolic hydroxyl group) QC/ANDA compliance testing
Tizoxanide-d4 Glucuronide Tizoxanide O-linked (phenyl) d4 (phenyl group) Internal standard in bioanalysis
Quercetin-3-O-β-D-Glucuronide Quercetin 3-O position None Metabolite identification
Apigenin 7-O-β-D-Glucuronide Apigenin 7-O position None Phytochemical studies

Key Observations:

  • Deuterium Labeling: Deuterated glucuronides (e.g., Dihydronaftazone-d4, Tizoxanide-d4) are indispensable for accurate quantification in complex matrices due to their distinct mass-to-charge (m/z) ratios, minimizing interference from endogenous compounds .
  • Positional Isomerism : Glucuronidation at different hydroxyl positions (e.g., quercetin-3-O- vs. 7-O-glucuronide) significantly alters metabolic stability and detection. For example, luteolin-3'-O-β-D-glucuronide and its acetylated isomers exhibit unique fragmentation patterns in MS/MS, necessitating advanced analytical techniques for differentiation .
  • Analytical Challenges : Isomeric glucuronides (e.g., carvedilol O- vs. N-glucuronides) require ion/molecule reactions or high-resolution MS for unambiguous identification, as seen in studies using HSiCl3 adducts .

Metabolic and Analytical Roles

  • Deuterated Standards : Compounds like 4-Hydroxy Duloxetine-d6 β-D-Glucuronide are used in method validation to ensure compliance with regulatory guidelines (e.g., ANDA) . Similarly, this compound likely serves as a reference for pharmacokinetic studies.
  • Natural vs. Synthetic Glucuronides: Flavonoid glucuronides (e.g., apigenin 7-O-β-D-glucuronide) are often microbial metabolites with bioactivity, whereas synthetic deuterated variants prioritize analytical precision over biological activity .
  • Degradation Risks : Acidic conditions during HPLC can hydrolyze labile N-glucuronides (e.g., dapsone N-glucuronide), underscoring the need for stable O-glucuronide standards like Dihydronaftazone-d4 .

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